Biliverdin Ix Gamma Chromophore
CAS No.: 20890-42-0
Cat. No.: VC14474087
Molecular Formula: C33H34N4O6
Molecular Weight: 582.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20890-42-0 |
|---|---|
| Molecular Formula | C33H34N4O6 |
| Molecular Weight | 582.6 g/mol |
| IUPAC Name | 3-[5-[[5-[[5-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-3-ethenyl-4-methylpyrrol-2-ylidene]methyl]-3-ethenyl-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C33H34N4O6/c1-7-20-16(3)24(13-26-18(5)22(32(42)36-26)9-11-30(38)39)34-28(20)14-25-17(4)21(8-2)29(35-25)15-27-19(6)23(33(43)37-27)10-12-31(40)41/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,43)(H,38,39)(H,40,41) |
| Standard InChI Key | UUFLRMFQCAHBMM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)CCC(=O)O)N3)C)C=C)C)C=C)CCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
BGC (C₃₃H₃₄N₄O₆) has a molecular weight of 582.65 g/mol and adopts a cyclic helical conformation in its protein-bound state . The chromophore’s four pyrrole rings are arranged in a Z,Z,Z configuration, with syn,syn,syn conformations stabilizing its interaction with binding pockets (Figure 1) . Unlike biliverdin IXα, which features a linear structure, BGC’s gamma isomer forms a closed macrocycle due to intramolecular hydrogen bonding between the propionate groups at positions C8 and C12 .
Table 1: Key Chemical Properties of BGC
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₄N₄O₆ |
| Monoisotopic Mass | 582.2478 Da |
| Predicted LogP | 3.2 ± 0.5 |
| UV-Vis Absorption (λₘₐₓ) | 375 nm (in protein complex) |
| Fluorescence Emission | 675 nm (upon UV excitation) |
Spectroscopic Profile
Biological Roles and Protein Interactions
Role in Insect Physiology
BGC serves as the prosthetic group in BBP, a lipocalin-family protein secreted by Pieris brassicae larvae. The protein-chromophore complex accumulates in the insect’s hemolymph, where it protects tissues from photodamage by absorbing UV radiation . Structural analysis (PDB: 1BBP) reveals that BBP forms a calyx-shaped homotetramer, with each subunit harboring one BGC molecule in a hydrophobic cleft . The chromophore’s non-covalent binding mode—mediated by van der Waals contacts and π-stacking with Trp36 and Phe50—contrasts with covalent linkages seen in phytochromes .
Adaptive Significance
The evolutionary selection of BGC over other biliverdin isomers in insects likely stems from its superior photostability. Molecular dynamics simulations suggest that the gamma isomer’s cyclic structure minimizes oxidative degradation by reducing exposure of reactive methine bridges . This adaptation enables Pieris larvae to thrive in high-UV environments, paralleling the UV-protective role of sandercyanin-biliverdin complexes in walleye fish .
Pharmacological and Toxicological Profile
ADMET Predictions
Despite its experimental status, BGC’s pharmacokinetic properties have been computationally modeled (Table 2) . The compound shows moderate intestinal absorption (81.2% probability) but poor blood-brain barrier penetration (51.1%) . CYP450 inhibition assays predict weak interactions with CYP2C9 and CYP1A2, suggesting a low risk of drug-drug interactions .
Table 2: Predicted ADMET Properties of BGC
| Parameter | Prediction |
|---|---|
| Human Intestinal Absorption | High (81.2%) |
| Blood-Brain Barrier Penetration | Low (51.1%) |
| CYP2C9 Inhibition | Moderate (54.8% probability) |
| Ames Test (Mutagenicity) | Negative (73.2%) |
| hERG Inhibition | Weak (99.5% probability) |
Toxicity and Biodegradation
Structural Insights from Crystallography
Binding Pocket Architecture
The 2.0 Å resolution structure of BBP (PDB: 1BBP) reveals a β-barrel fold with eight antiparallel strands enclosing the BGC molecule . Key interactions include:
-
Hydrogen bonds between the chromophore’s propionates and Ser89/Asn93 side chains.
-
Hydrophobic stacking of pyrrole rings against Phe50 and Trp36.
-
A water-mediated hydrogen bond network stabilizing the tetrapyrrole’s lactam moiety .
Conformational Dynamics
Upon UV irradiation, BGC undergoes a syn to anti rotation at the C10 methine bridge, shortening the distance between pyrroles A and D from 4.2 Å to 3.8 Å . This distortion triggers a conformational change in BBP’s loop regions (residues 45–55), potentially facilitating photoprotective energy dissipation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume